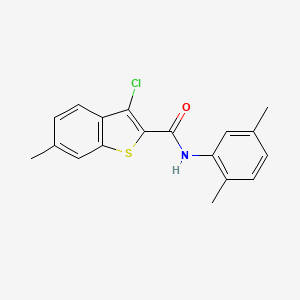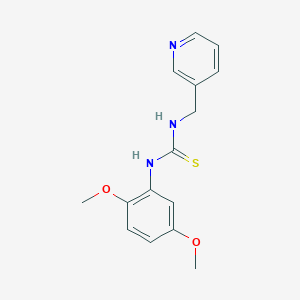
3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one, also known as ClO-DMACA, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has been widely studied in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. In particular, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition leads to an accumulation of acetylcholine in the synapse, resulting in prolonged nerve transmission and potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In particular, this compound has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One of the primary advantages of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one for lab experiments is its high solubility in various solvents, including water, ethanol, and dimethyl sulfoxide. This property allows for easy preparation of stock solutions and dilutions for use in various assays. Additionally, this compound has a high molar extinction coefficient, making it an ideal fluorescent probe for the detection of metal ions in biological systems.
However, one of the limitations of this compound is its potential toxicity at high concentrations. Careful consideration should be given to the concentration and duration of exposure when using this compound in lab experiments.
将来の方向性
There are several future directions for the study of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one. One area of interest is the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the use of this compound as a fluorescent probe for the detection of metal ions in biological systems could be expanded to include the development of new imaging techniques for the diagnosis and treatment of various diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. The synthesis method of this compound involves the reaction of 3-chloro-4-methylcoumarin with diethylamine in the presence of acetic anhydride. This compound has been investigated for its potential applications in medicinal chemistry, biochemistry, and pharmacology. The mechanism of action of this compound is believed to involve the inhibition of enzymes involved in various cellular processes, resulting in various biochemical and physiological effects. This compound has several advantages for lab experiments, including its high solubility and molar extinction coefficient, but also has potential limitations related to toxicity at high concentrations. Finally, there are several future directions for the study of this compound, including the development of new derivatives and imaging techniques.
合成法
The synthesis of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one involves the reaction of 3-chloro-4-methylcoumarin with diethylamine in the presence of acetic anhydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound as a yellow solid. This method has been reported to yield a high purity of this compound and has been optimized for large-scale production.
科学的研究の応用
3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of medicinal chemistry, where this compound has been investigated as a potential drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
3-chloro-7-(diethylamino)-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-4-16(5-2)10-6-7-11-9(3)13(15)14(17)18-12(11)8-10/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRUINQASTYMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808313 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5727107.png)

![3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)
![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)

![1-benzyl-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5727190.png)


![2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5727220.png)